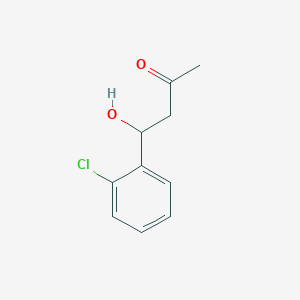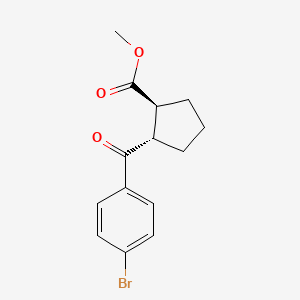
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide typically involves the reaction of 4-bromobenzyl bromide with N-methylpyrrolidine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.
化学反应分析
Types of Reactions
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.
Industry: It can be used in the development of new materials, such as polymers and advanced composites.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, while the pyrrolidinium ion can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
4-Bromophenyl derivatives: Compounds like 4-bromophenylamine and 4-bromophenylacetic acid share the bromophenyl moiety.
Pyrrolidinium derivatives: Compounds such as N-methylpyrrolidinium chloride and N-ethylpyrrolidinium bromide share the pyrrolidinium ion.
Uniqueness
1-(4-Bromophenyl)-1-methylpyrrolidin-1-ium bromide is unique due to the combination of the bromophenyl group and the pyrrolidinium ion. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
属性
CAS 编号 |
88799-20-6 |
|---|---|
分子式 |
C11H15Br2N |
分子量 |
321.05 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C11H15BrN.BrH/c1-13(8-2-3-9-13)11-6-4-10(12)5-7-11;/h4-7H,2-3,8-9H2,1H3;1H/q+1;/p-1 |
InChI 键 |
ICYKPAWCUCLHTF-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCCC1)C2=CC=C(C=C2)Br.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)




![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)

![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)

![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)



